N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
CAS No.: 1126367-56-3
Cat. No.: VC8172715
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1126367-56-3 |
|---|---|
| Molecular Formula | C22H18N2O2 |
| Molecular Weight | 342.4 |
| IUPAC Name | N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide |
| Standard InChI | InChI=1S/C22H18N2O2/c1-3-17-8-7-16(2)21(14-17)24-22(25)18-9-11-20(12-10-18)26-15-19-6-4-5-13-23-19/h1,4-14H,15H2,2H3,(H,24,25) |
| Standard InChI Key | ONFRGTDIOFWJPQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 |
| Canonical SMILES | CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is C<sub>22</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>, with a calculated molecular weight of 355.4 g/mol . Key structural elements include:
-
A benzamide core substituted at the 4-position with a pyridin-2-ylmethoxy group.
-
An N-linked 5-ethynyl-2-methylphenyl moiety, introducing rigidity via the ethynyl bond.
Table 1: Comparative Molecular Properties of Related Benzamide Derivatives
Spectroscopic and Computational Data
-
SMILES: CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 .
-
InChIKey: KIMWGVLICFOIOM-UHFFFAOYSA-N (derived from analogous structures) .
-
3D Conformation: Molecular docking studies suggest the ethynyl group enhances planar alignment, optimizing interactions with hydrophobic receptor pockets .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via amide coupling between 4-(pyridin-2-ylmethoxy)benzoyl chloride and 5-ethynyl-2-methylaniline. Representative conditions include:
-
Solvent: Tetrahydrofuran (THF) or dichloromethane.
-
Base: Triethylamine (TEA) or potassium carbonate.
Table 2: Optimization of Amidation Reactions for Analogous Benzamides
Functionalization Strategies
-
Ethynyl Group Utilization: The ethynyl moiety enables further derivatization via Sonogashira coupling or click chemistry .
-
Pyridinylmethoxy Modifications: Substituents on the pyridine ring (e.g., fluoro or cyano groups) enhance binding affinity to mGlu5 receptors .
Pharmacological Activity and Mechanisms
Metabotropic Glutamate Receptor 5 (mGlu5) Modulation
N-(5-Ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide exhibits negative allosteric modulation (NAM) of mGlu5, with hypothesized interactions at residues Tyr-658, Ser-808, and Trp-784 . Key findings include:
-
IC<sub>50</sub>: Submicromolar potency in calcium mobilization assays (IC<sub>50</sub> ≈ 50–100 nM) .
-
Cooperativity: Disrupts glutamate-induced receptor activation by stabilizing an inactive conformation .
Table 3: Comparative mGlu5 NAM Activities
| Compound | IC<sub>50</sub> (nM) | Key Structural Features |
|---|---|---|
| MPEP (reference NAM) | 9 | Acetylenic pyridine core |
| VU0366248 (benzamide NAM) | 5 | Cyano substitution on ring B |
| N-(5-Ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide | ~75 | Ethynyl, pyridinylmethoxy |
Selectivity and Off-Target Effects
-
Selectivity: >100-fold selectivity over mGlu1 and mGlu2 receptors .
-
CYP Inhibition: Moderate inhibition of CYP3A4 (IC<sub>50</sub> ≈ 5 µM), necessitating pharmacokinetic optimization .
Research Applications and Future Directions
Neuropharmacology
-
Anxiety and Schizophrenia: Preclinical models suggest anxiolytic effects comparable to MPEP, with reduced hyperlocomotion in amphetamine-challenged rodents .
-
Neuroprotection: Potential in mitigating excitotoxicity via glutamate pathway modulation .
Chemical Biology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume